4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid (CAS: 14933-78-9), commonly referred to as 4-nitropicolinic acid N-oxide, is an activated heterocyclic intermediate essential for the synthesis of 4-substituted pyridines, agrochemicals, and pharmaceutical ligands [1]. Structurally, it features a pyridine ring synergistically activated by an N-oxide at the 1-position and an electron-withdrawing nitro group at the 4-position, alongside a 2-carboxylic acid moiety [2]. This specific substitution pattern makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) and allows for facile dual-reduction to 4-aminopicolinic acid [3]. For industrial and laboratory procurement, this compound is primarily sourced as a crystalline solid to bypass the hazardous, low-yield direct nitration of picolinic acid in downstream workflows .
Substituting 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid with generic analogs like picolinic acid N-oxide or 4-nitropicolinic acid fundamentally disrupts downstream synthetic viability [1]. Picolinic acid N-oxide lacks the nitro leaving group at the 4-position, rendering it inert to mild nucleophilic aromatic substitution (SNAr) and requiring harsh, low-yield oxidative conditions to functionalize the C4 carbon [2]. Conversely, 4-nitropicolinic acid lacks the N-oxide moiety, which is critical for polarizing the ring to stabilize the Meisenheimer complex during SNAr and for directing initial electrophilic substitutions [3]. Furthermore, attempting to synthesize 4-aminopicolinic acid derivatives without the dual-reducible N-oxide/nitro combination results in complex, multi-step routes with poor atom economy, making the exact procurement of the 4-nitro N-oxide critical for process efficiency .
The presence of the N-oxide group withdraws electron density from the pyridine ring, activating the C4 position. When combined with the leaving-group ability of the nitro group, 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid undergoes SNAr with nucleophiles (such as chloride from HCl in methanol) to yield 4-chloropicolinic acid N-oxide [1]. In contrast, picolinic acid N-oxide lacks a leaving group at the 4-position, and 4-nitropicolinic acid lacks the N-oxide activation, making them unsuitable for direct C4-substitution [2].
| Evidence Dimension | Reactivity toward C4 nucleophilic substitution |
| Target Compound Data | Undergoes facile SNAr displacement of the nitro group under mild conditions (e.g., HCl/MeOH) to form 4-chloro derivatives. |
| Comparator Or Baseline | Picolinic acid N-oxide (unreactive at C4 without harsh oxidative chlorination). |
| Quantified Difference | Enables direct C4-substitution that is kinetically unfavorable in non-nitrated baselines. |
| Conditions | Mild nucleophilic conditions (e.g., HCl in methanol). |
Procurement of this exact intermediate is essential for synthesizing 4-substituted picolinic acid derivatives without requiring harsh, low-yield oxidative functionalization of the pyridine core.
4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid serves as a dual-reducible precursor. Under standard catalytic hydrogenation conditions (e.g., Pd/C, H2 at 60 psi), both the N-oxide and the nitro group are reduced simultaneously to yield 4-aminopicolinic acid [1]. Attempting to source 4-aminopicolinic acid via direct amination of picolinic acid is synthetically prohibitive due to low yields, making this specific nitrated N-oxide a standard industrial starting material for aminopicolinate ligands .
| Evidence Dimension | Yield and step-economy for 4-aminopicolinic acid synthesis |
| Target Compound Data | Single-step dual reduction (deoxygenation and nitro reduction) yields 4-aminopicolinic acid. |
| Comparator Or Baseline | Direct amination of picolinic acid (synthetically unviable / extremely low yield). |
| Quantified Difference | Reduces a multi-step, low-yield amination process to a single, high-yield catalytic hydrogenation step. |
| Conditions | Catalytic hydrogenation (Pd/C, H2, 60 psi, room temperature). |
Buyers synthesizing transition metal ligands or pharmaceuticals based on 4-aminopicolinic acid must procure this specific N-oxide to ensure a scalable, step-economic reduction route.
The electron-withdrawing 4-nitro group alters the electronic distribution of the pyridine ring compared to electron-donating analogs. Neutron diffraction studies show that the N1–O1 bond separation in 4-nitropicolinic acid N-oxide is compressed to 1.323(2) Å, which is shorter than the 1.349(2) Å observed in the 4-methoxy analog [1]. This structural compression reflects a polarized N-oxide that strengthens the intramolecular hydrogen bond with the C2-carboxylic acid, influencing the compound's solubility and crystal packing (m.p. ~149 °C) [2].
| Evidence Dimension | N1–O1 bond separation (indicator of N-oxide polarization and H-bond strength) |
| Target Compound Data | 1.323(2) Å |
| Comparator Or Baseline | 4-Methoxypicolinic acid N-oxide (1.349(2) Å) |
| Quantified Difference | 0.026 Å compression of the N–O bond due to the electron-withdrawing 4-nitro group. |
| Conditions | Crystalline solid state structural analysis (X-ray/Neutron diffraction). |
The specific electronic and hydrogen-bonding profile dictates the compound's solubility and stability during formulation and reaction scale-up, differentiating its handling requirements from electron-rich analogs.
Because the compound undergoes highly efficient dual-reduction (deoxygenation and nitro reduction), it is the direct precursor for manufacturing 4-aminopicolinic acid [1]. This downstream amine is heavily utilized as a bidentate ligand in transition metal catalysis and in the formulation of specialized metal-organic frameworks (MOFs).
The leaving-group ability of the 4-nitro group in the presence of the N-oxide allows for mild nucleophilic aromatic substitution (SNAr) [2]. This makes it a direct starting material for synthesizing 4-chloro, 4-alkoxy, or 4-alkylamino picolinic acid derivatives, which are common pharmacophores in modern drug discovery.
Substituted picolinic acids are core scaffolds in several classes of herbicides and pesticides (e.g., picloram analogs) . Procuring the 4-nitro N-oxide allows agrochemical manufacturers to bypass hazardous in-house nitration steps, utilizing the compound's activated C4 position to install proprietary functional groups with high atom economy.